BRD4 BD1 Inhibitory Potency: Target Compound vs. the Clinical Bromodomain Probe JQ1
The target compound inhibits BRD4 bromodomain 1 (BD1) with an IC50 of 11 nM (TR‑FRET assay, 120 min incubation) [1]. In comparison, the well‑characterized BET bromodomain inhibitor (±)-JQ1 exhibits BRD4 BD1 IC50 values of 76.9 nM under comparable biochemical conditions . This represents an approximate 7‑fold lower IC50 for the target compound, indicating superior potency at BRD4 BD1.
| Evidence Dimension | BRD4 BD1 inhibition (IC50) |
|---|---|
| Target Compound Data | 11 nM |
| Comparator Or Baseline | (±)-JQ1: 76.9 nM |
| Quantified Difference | ~7‑fold lower IC50 for target compound |
| Conditions | Target: TR‑FRET assay, 120 min; JQ1: BRD4 BD1 biochemical assay |
Why This Matters
A 7‑fold gain in BRD4 BD1 potency can translate into lower required screening concentrations and reduced off‑target risk in cellular target‑engagement experiments.
- [1] BindingDB, Entry BDBM50569836: BRD4 BD1 IC50 = 11 nM. View Source
